REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:14]=[CH:13][C:6]2[CH:7]=[C:8]([C:10]([OH:12])=[O:11])[O:9][C:5]=2[C:4]=1[CH3:15]>[OH-].[Na+].[Na].[Hg]>[CH3:1][O:2][C:3]1[CH:14]=[CH:13][C:6]2[CH2:7][CH:8]([C:10]([OH:12])=[O:11])[O:9][C:5]=2[C:4]=1[CH3:15] |f:1.2,3.4,^1:17|
|
Name
|
|
Quantity
|
29 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C2=C(C=C(O2)C(=O)O)C=C1)C
|
Name
|
|
Quantity
|
750 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Na].[Hg]
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added 550 g
|
Type
|
CUSTOM
|
Details
|
decanted from the mercury
|
Type
|
FILTRATION
|
Details
|
filtered through Celite
|
Type
|
TEMPERATURE
|
Details
|
cooled in an ice bath
|
Type
|
CUSTOM
|
Details
|
There was obtained 26 g
|
Type
|
FILTRATION
|
Details
|
of crude acid after filtering
|
Type
|
CUSTOM
|
Details
|
Recrystallization from methylene chloride/hexane
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C2=C(CC(O2)C(=O)O)C=C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |